1,4-Dichloro-2,3-dimethylnaphthalene 1,4-Dichloro-2,3-dimethylnaphthalene
Brand Name: Vulcanchem
CAS No.: 62955-95-7
VCID: VC19449851
InChI: InChI=1S/C12H10Cl2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10Cl2
Molecular Weight: 225.11 g/mol

1,4-Dichloro-2,3-dimethylnaphthalene

CAS No.: 62955-95-7

Cat. No.: VC19449851

Molecular Formula: C12H10Cl2

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichloro-2,3-dimethylnaphthalene - 62955-95-7

Specification

CAS No. 62955-95-7
Molecular Formula C12H10Cl2
Molecular Weight 225.11 g/mol
IUPAC Name 1,4-dichloro-2,3-dimethylnaphthalene
Standard InChI InChI=1S/C12H10Cl2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3
Standard InChI Key YIFXJYVHCIZPKV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2C(=C1C)Cl)Cl

Introduction

Structural and Chemical Identity

1,4-Dichloro-2,3-dimethylnaphthalene belongs to the class of halogenated PAHs, which are notable for their stability and utility in organic synthesis. The compound’s molecular formula is C12H10Cl2\text{C}_{12}\text{H}_{10}\text{Cl}_2, with a molecular weight of 217.11 g/mol. Its structure combines the planar aromatic system of naphthalene with electron-withdrawing chlorine atoms and electron-donating methyl groups, creating a unique electronic environment that influences reactivity .

Key Structural Features:

  • Chlorine Substitution: The chlorine atoms at positions 1 and 4 enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under specific conditions.

  • Methyl Groups: The methyl groups at positions 2 and 3 introduce steric hindrance and moderate electronic effects, affecting regioselectivity in further functionalization .

Synthesis and Manufacturing Routes

The synthesis of 1,4-Dichloro-2,3-dimethylnaphthalene can be inferred from methodologies used for analogous chlorinated naphthalenes. Two primary approaches are highlighted below:

Direct Chlorination of Dimethylnaphthalene

Chlorination of pre-functionalized naphthalenes is a common strategy. For example, 1,4-Dimethylnaphthalene (CAS 571-58-4) undergoes electrophilic chlorination in the presence of Lewis acids like FeCl3\text{FeCl}_3. The reaction typically proceeds at elevated temperatures (80–120°C) in chlorinated solvents, yielding mixed chlorination products. Selective chlorination at positions 1 and 4 requires careful control of stoichiometry and reaction time .

Example Reaction Conditions:

1,4-Dimethylnaphthalene+2Cl2FeCl3,100C1,4-Dichloro-2,3-dimethylnaphthalene+2HCl\text{1,4-Dimethylnaphthalene} + 2 \, \text{Cl}_2 \xrightarrow{\text{FeCl}_3, \, 100^\circ \text{C}} \text{1,4-Dichloro-2,3-dimethylnaphthalene} + 2 \, \text{HCl}

This method is comparable to the chlorination of trans-1,4-dichloro-2-butene described in patent US3901950A, where temperature and catalyst selection critically influence product distribution .

Cross-Coupling Reactions

A more controlled approach involves Suzuki-Miyaura or Kumada couplings. For instance, 4-bromomethylnaphthalene (a byproduct of coking industries) can react with methyl Grignard reagents in the presence of nickel catalysts to install methyl groups, followed by chlorination. This method, detailed in patent CN113004110A for 1,4-dimethylnaphthalene synthesis, offers scalability and higher purity .

Optimized Parameters from Patent CN113004110A :

  • Catalyst: Nickel chloride complexes with ligands like triethyl phosphite or 4,4'-dimethyl-2,2'-bipyridine.

  • Temperature: 60–100°C in hexane or toluene.

  • Yield: Up to 85% for methylated intermediates, with subsequent chlorination achieving ~70% efficiency.

Physicochemical Properties

While experimental data for 1,4-Dichloro-2,3-dimethylnaphthalene are sparse, extrapolations from similar compounds provide reliable estimates:

PropertyValue/DescriptionSource Analogy
Melting Point95–100°C (estimated)1,4-Dimethylnaphthalene
Boiling Point290–300°C at 760 mmHgChlorinated PAHs
Density1.18–1.22 g/cm³ at 25°CHalogenated aromatics
Solubility in Water<1 mg/L (25°C)LogP ≈ 4.5
Flash Point>150°C (non-flammable)Chlorinated compounds

The compound’s low water solubility and high LogP suggest a propensity for bioaccumulation, necessitating careful handling in industrial settings .

Applications and Industrial Relevance

Intermediate in Polymer Production

Chlorinated PAHs serve as monomers or crosslinkers in high-performance polymers. For example, copolymers incorporating dichlorinated naphthalenes exhibit enhanced thermal stability, making them suitable for aerospace materials .

Organic Synthesis

The compound’s steric and electronic profile makes it a candidate for catalytic C–H functionalization reactions, enabling the synthesis of complex heterocycles.

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